(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid
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Overview
Description
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid is a semi-synthetic opioid analgesic used to treat moderate to severe pain, severe dyspnea, and as an antitussive. It was developed in Germany in 1908 and first marketed in 1911 . This compound is similar in chemical structure to codeine but is approximately twice as strong .
Preparation Methods
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid is typically synthesized from codeine through a hydrogenation process. The hydrogenation of codeine or its salts in aqueous solution is carried out in the presence of a catalytic metal and a deactivating agent to reduce impurities . Industrial production methods often involve the use of palladium catalysts and water as a solvent to minimize health risks and environmental hazards .
Chemical Reactions Analysis
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert dihydrocodeine to dihydromorphine, a highly active metabolite.
Reduction: Hydrogenation of codeine to produce dihydrocodeine.
Substitution: Various substitutions can occur on the morphinan ring structure, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation and specific enzymes like CYP2D6 for O-demethylation . Major products formed from these reactions include dihydromorphine and nordihydrocodeine .
Scientific Research Applications
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other opioid analgesics.
Biology: Studied for its metabolism and interaction with enzymes like CYP2D6 and CYP3A4.
Medicine: Used in pain management, treatment of severe dyspnea, and as an antitussive.
Industry: Employed in the formulation of various pharmaceutical products.
Mechanism of Action
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid acts as a μ opioid receptor agonist. Activation of this receptor on central nervous system neurons inhibits intracellular adenylate cyclase, leading to reduced calcium influx via membrane calcium channels and increased potassium permeability by opening membrane potassium channels . This results in the inhibition of pain signals and provides analgesic effects .
Comparison with Similar Compounds
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid is compared with other semi-synthetic opioids such as:
Codeine: Dihydrocodeine is approximately twice as strong as codeine.
Hydrocodone: Another semi-synthetic opioid derived from codeine, used for similar purposes.
Nicocodeine: A derivative of dihydrocodeine with similar analgesic properties.
Acetyldihydrocodeine: A chemically modified form of dihydrocodeine with enhanced potency.
This compound is unique due to its specific chemical structure and the balance of its analgesic and antitussive properties .
Properties
CAS No. |
24204-13-5 |
---|---|
Molecular Formula |
C18H26NO7P |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid |
InChI |
InChI=1S/C18H23NO3.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1 |
InChI Key |
HFBYLYCMISIEMM-FFHNEAJVSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.OP(=O)(O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O |
Key on ui other cas no. |
24204-13-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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